molecular formula C24H25N3OS B2430046 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034565-81-4

2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2430046
CAS No.: 2034565-81-4
M. Wt: 403.54
InChI Key: URTMUJWHRHLDMI-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H25N3OS and its molecular weight is 403.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-4-12-27-23(28)22-21(20(14-25-22)18-8-6-5-7-9-18)26-24(27)29-15-19-13-16(2)10-11-17(19)3/h5-11,13-14,25H,4,12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTMUJWHRHLDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The compound has been found to exhibit significant antimycobacterial activity. This suggests that its action results in the death or growth inhibition of Mycobacterium tuberculosis and Mycobacterium bovis, potentially making it useful in the treatment of diseases caused by these bacteria.

Biological Activity

The compound 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034565-81-4) is a pyrrolo[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3OSC_{24}H_{25}N_{3}OS with a molecular weight of 403.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the thioether group (–S–) and the phenyl substituents contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC₃₄H₂₅N₃OS
Molecular Weight403.5 g/mol
CAS Number2034565-81-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The precise synthetic route can vary but generally follows methodologies that are common for pyrrolo[3,2-d]pyrimidine derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the pyrrolo[3,2-d]pyrimidine class. For instance, derivatives have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 187 μg/ml to >1000 μg/ml depending on the specific structure and substituents present on the core structure .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (μg/ml)Zone of Inhibition (mm)
DMBPO (related compound)E. coli18710
DMBPO (related compound)Klebsiella pneumoniae22010.3
DMBPO (related compound)Staphylococcus aureus>10004.4
DMBPO (related compound)Bacillus subtilis8502.6

Anticancer Activity

Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell growth and survival .

Table 2: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound ASK-Hep-115
Compound BMDA-MB-23120
Compound CNUGC-325

Case Studies

In a notable case study published in recent literature, a series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. One derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents . This highlights the potential of modifying substituents on the pyrrolo[3,2-d]pyrimidine core to enhance biological efficacy.

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